

## 1,1,1-Trifluoro-2-propanol chemical structure and CAS number

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1,1,1-Trifluoro-2-propanol

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# An In-depth Technical Guide to 1,1,1-Trifluoro-2-propanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1,1,1-trifluoro-2-propanol**, a fluorinated organic compound of significant interest in the pharmaceutical and agrochemical industries. This document details its chemical structure, physicochemical properties, key synthetic methodologies, and applications as a chiral building block.

### **Chemical Structure and Identification**

**1,1,1-Trifluoro-2-propanol**, also known as 1,1,1-trifluoroisopropanol, is a chiral alcohol. The presence of a trifluoromethyl group significantly influences its chemical and physical properties.

Chemical Formula: C<sub>3</sub>H<sub>5</sub>F<sub>3</sub>O

Molecular Weight: 114.07 g/mol [1][2]

General CAS Number: 374-01-6[1][2]

• (S)-Enantiomer CAS Number: 3539-97-7



The structure consists of a propane backbone with a hydroxyl group on the second carbon and three fluorine atoms on the first carbon.

Linear Formula: CF<sub>3</sub>CH(OH)CH<sub>3</sub>[2]

SMILES String: CC(O)C(F)(F)F[2]

## **Physicochemical Properties**

A summary of the key physical and chemical properties of **1,1,1-trifluoro-2-propanol** is presented in the table below. This data is essential for its application in synthesis and for process development.

Property	Value	Reference
Appearance	Colorless liquid	[1]
Boiling Point	81-82 °C	[2]
Density	1.259 g/mL at 25 °C	[2]
Refractive Index (n20/D)	1.316	[2]
Flash Point	18.3 °C (closed cup)	[2]
Vapor Pressure	60.9 mmHg	[1]
Water Solubility	Fully miscible	[3]
рКа	12.53 ± 0.20 (Predicted)	

## **Experimental Protocols**

The enantiomerically pure forms of **1,1,1-trifluoro-2-propanol** are highly valuable. The following sections detail established experimental protocols for the synthesis of the (S)-enantiomer.

## Asymmetric Catalytic Hydrogenation of 1,1,1-Trifluoroacetone



This method is a prominent industrial process for producing (S)-1,1,1-trifluoro-2-propanol with high enantioselectivity using a chiral transition metal catalyst.[4]

#### Materials and Equipment:

- High-pressure stainless steel autoclave
- 1,1,1-trifluoroacetone
- Ruthenium phosphine complex catalyst (e.g., [RuCl<sub>2</sub>((S)-3,5-tBu-MeOBIPHEP)((R,R)-DPEN)])[4]
- Weak base (e.g., sodium formate)[4]
- Additive (e.g., deionized water)[4]
- High purity hydrogen gas
- Solvent (optional, can be run neat)
- Standard laboratory glassware
- Distillation apparatus

#### Procedure:

- Reactor Preparation: The stainless steel autoclave must be thoroughly cleaned and dried.
- Charging the Reactor: The autoclave is charged with 1,1,1-trifluoroacetone. The ruthenium catalyst is then added at a substrate-to-catalyst ratio (S/C) of approximately 12,500.[4]
- Addition of Base and Additive: A weak base, such as sodium formate (0.01-10 mol% relative
  to the substrate), and an additive like water (0.1-50 wt% relative to the substrate) are
  introduced.[4]
- Sealing and Purging: The autoclave is sealed and purged multiple times with nitrogen gas, followed by purging with hydrogen gas.[4]



- Reaction Conditions: The reactor is pressurized with hydrogen to 40-80 x 10<sup>5</sup> Pa and heated to 40-60°C with continuous stirring.[4]
- Monitoring the Reaction: The progress of the reaction is monitored by analyzing aliquots using gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the consumption of the starting material.
- Product Isolation: Upon completion, the reaction mixture is cooled, and the pressure is released. The product, (S)-1,1,1-trifluoro-2-propanol, is then purified by distillation.

## Biocatalytic Reduction of 1,1,1-Trifluoroacetone

This method utilizes microorganisms or their enzymes to reduce 1,1,1-trifluoroacetone to (S)-1,1,1-trifluoro-2-propanol, offering a green chemistry approach.[5][6]

#### Materials and Equipment:

- Fermenter (e.g., 5 L capacity)
- Microorganism culture (e.g., Hansenula polymorpha)[5]
- Growth medium components (glucose, peptone, yeast extract, phosphates)
- 1,1,1-trifluoroacetone
- pH control system (e.g., aqueous ammonia)
- Distillation apparatus
- Analytical equipment for monitoring (e.g., <sup>19</sup>F-NMR)

#### Procedure:

- Medium Preparation and Sterilization: A liquid medium containing glucose, peptone, yeast extract, and phosphates is prepared and sterilized in the fermenter.[5][6]
- Inoculation and Culture Growth: The sterilized medium is inoculated with a suspension of the selected microorganism. The culture is grown under controlled conditions of temperature



(e.g., 28°C), aeration, and stirring until a desired cell density is reached.[5]

- Bioreduction: After the growth phase, the reaction conditions are adjusted (e.g., reduced aeration and stirring). A solution of 1,1,1-trifluoroacetone and a co-substrate (e.g., glucose) is fed to the cell suspension.[5][6]
- Monitoring the Reaction: The reduction of the substrate is monitored over several days. The yield can be determined by techniques such as <sup>19</sup>F-NMR.[5][6]
- Product Recovery: Once the desired conversion is achieved, the reaction is terminated. The
   (S)-1,1,1-trifluoro-2-propanol can be recovered directly from the reaction solution by
   distillation. Alternatively, the microbial cells can be removed by filtration or centrifugation prior
   to distillation.[4]

#### **Visualizations**

The following diagrams illustrate the experimental workflows described above.



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Caption: Workflow for Asymmetric Catalytic Hydrogenation.



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Caption: Workflow for Biocatalytic Reduction.

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## References

- 1. 1,1,1-Trifluoro-2-propanol | C3H5F3O | CID 9774 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,1,1-トリフルオロ-2-プロパノール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 1,1,1-TRIFLUORO-2-PROPANOL | 374-01-6 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. (S)-1,1,1-TRIFLUORO-2-PROPANOL | 3539-97-7 [chemicalbook.com]
- 6. (S)-1,1,1-TRIFLUORO-2-PROPANOL CAS#: 3539-97-7 [chemicalbook.com]
- To cite this document: BenchChem. [1,1,1-Trifluoro-2-propanol chemical structure and CAS number]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b1217171#1-1-1-trifluoro-2-propanol-chemical-structure-and-cas-number]

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